molecular formula C22H28N2O B5703355 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide

3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide

Cat. No. B5703355
M. Wt: 336.5 g/mol
InChI Key: SGSVTCJUBQIDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It was first synthesized in 1957 by chemist Paul Janssen and is a member of the amide class of local anesthetics. Bupivacaine is used for regional anesthesia, peripheral nerve block, and epidural anesthesia.

Mechanism of Action

3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses and results in a loss of sensation. It has a longer duration of action compared to other local anesthetics due to its high lipid solubility, which allows it to penetrate the nerve membrane and remain in the nerve fibers for a longer period of time.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can cause a number of biochemical and physiological effects, including cardiovascular and central nervous system toxicity. In high doses, 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can cause cardiac arrest and respiratory depression. It has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in pain management.

Advantages and Limitations for Lab Experiments

3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has several advantages for use in lab experiments, including its ability to produce a long-lasting block of nerve transmission and its low toxicity compared to other local anesthetics. However, it also has limitations, including the risk of cardiovascular and central nervous system toxicity at high doses and the potential for allergic reactions.

Future Directions

There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide, including the development of new formulations with improved pharmacokinetic properties, the investigation of its anti-inflammatory properties for the treatment of inflammatory pain conditions, and the exploration of its potential for use in combination with other drugs for pain management. Additionally, further research is needed to better understand the mechanisms of 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide-induced toxicity and to develop strategies for minimizing its risks.
Conclusion:
In conclusion, 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide is a widely used local anesthetic drug with a long history of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has proven to be a valuable tool for pain management and anesthesia, further research is needed to fully understand its potential and limitations.

Synthesis Methods

3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can be synthesized by reacting 4-methylbenzoyl chloride with 4-benzyl-1-piperidinol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with N-methylpropanamine to form 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide.

Scientific Research Applications

3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has been extensively studied for its use as a local anesthetic. It is commonly used for regional anesthesia, peripheral nerve block, and epidural anesthesia. 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has also been studied for its use in pain management, particularly for chronic pain. It has been shown to be effective in reducing pain and improving quality of life in patients with chronic pain conditions such as neuropathic pain and cancer pain.

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-18-7-9-21(10-8-18)23-22(25)13-16-24-14-11-20(12-15-24)17-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSVTCJUBQIDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide

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